molecular formula C9H7F3O2 B8048627 3-Methyl-4-(trifluoromethoxy)benzaldehyde

3-Methyl-4-(trifluoromethoxy)benzaldehyde

Cat. No.: B8048627
M. Wt: 204.15 g/mol
InChI Key: PDQMHULNQIYRTB-UHFFFAOYSA-N
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Description

3-Methyl-4-(trifluoromethoxy)benzaldehyde is an organic compound characterized by a benzene ring substituted with a methyl group at the 3-position and a trifluoromethoxy group at the 4-position

Synthetic Routes and Reaction Conditions:

  • Bromination and Substitution: The compound can be synthesized by starting with 3-methyl-4-(trifluoromethoxy)benzene. Bromination at the 4-position followed by a nucleophilic substitution with formyl chloride can yield the desired aldehyde.

  • Oxidation of Alcohols: Another method involves the oxidation of the corresponding alcohol, 3-methyl-4-(trifluoromethoxy)benzyl alcohol, using oxidizing agents like chromyl chloride or pyridinium chlorochromate (PCC).

Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to meet industrial standards.

Types of Reactions:

  • Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃).

  • Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, HNO₃, PCC

  • Reduction: NaBH₄, LiAlH₄

  • Substitution: Nucleophiles like amines, alcohols, or halides

Major Products Formed:

  • Oxidation: 3-Methyl-4-(trifluoromethoxy)benzoic acid

  • Reduction: 3-Methyl-4-(trifluoromethoxy)benzyl alcohol

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Methyl-4-(trifluoromethoxy)benzaldehyde has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Methyl-4-(trifluoromethoxy)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

  • 3-Methyl-4-(trifluoromethoxy)phenol

  • 3-Methyl-4-(trifluoromethoxy)aniline

  • 3-Methyl-4-(trifluoromethoxy)benzoic acid

Uniqueness: 3-Methyl-4-(trifluoromethoxy)benzaldehyde is unique due to its aldehyde functional group, which imparts different reactivity compared to its phenol, aniline, and benzoic acid counterparts. This makes it particularly useful in specific synthetic applications and biological studies.

Properties

IUPAC Name

3-methyl-4-(trifluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-6-4-7(5-13)2-3-8(6)14-9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQMHULNQIYRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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